(R,S)-Anabasine-2,4,5,6-d4
Overview
Description
(R,S)-Anabasine-2,4,5,6-d4 is a deuterated analog of anabasine, a naturally occurring alkaloid found in plants of the Nicotiana genus. The deuterium atoms replace hydrogen atoms at positions 2, 4, 5, and 6 in the anabasine molecule. This modification is often used in scientific research to study the metabolic pathways and pharmacokinetics of the compound, as deuterium can provide insights into reaction mechanisms due to its isotope effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R,S)-Anabasine-2,4,5,6-d4 typically involves the deuteration of anabasine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: (R,S)-Anabasine-2,4,5,6-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where nucleophiles such as alkyl halides can replace the hydrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Anabasine N-oxide.
Reduction: Reduced anabasine derivatives.
Substitution: N-alkyl anabasine derivatives.
Scientific Research Applications
(R,S)-Anabasine-2,4,5,6-d4 has several scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to understand the biotransformation of anabasine in biological systems.
Medicine: Investigated for its potential pharmacological effects and as a model compound in drug development.
Industry: Utilized in the synthesis of deuterated compounds for various applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (R,S)-Anabasine-2,4,5,6-d4 involves its interaction with nicotinic acetylcholine receptors (nAChRs). The compound binds to these receptors, leading to the activation or inhibition of ion channels, which in turn affects neurotransmission. The deuterium atoms can influence the binding affinity and metabolic stability of the compound, providing valuable insights into its pharmacokinetics and dynamics.
Comparison with Similar Compounds
Anabasine: The non-deuterated form of (R,S)-Anabasine-2,4,5,6-d4.
Nicotine: Another alkaloid found in Nicotiana plants with similar pharmacological properties.
Cytisine: A plant-derived alkaloid with affinity for nicotinic acetylcholine receptors.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The isotope effects of deuterium can lead to differences in reaction rates, binding affinities, and metabolic pathways compared to non-deuterated analogs. This makes this compound a valuable tool in studying the detailed mechanisms of action and pharmacokinetics of anabasine and related compounds.
Properties
IUPAC Name |
2,3,4,6-tetradeuterio-5-piperidin-2-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8,10,12H,1-2,5,7H2/i3D,4D,6D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXSIJUGVMTTMU-AJEVBKBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCCCN2)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661789 | |
Record name | 3-(Piperidin-2-yl)(~2~H_4_)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-08-7 | |
Record name | 3-(Piperidin-2-yl)(~2~H_4_)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R,S)-3-(2-Piperidinyl)pyridine-2,4,5,6-d4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.